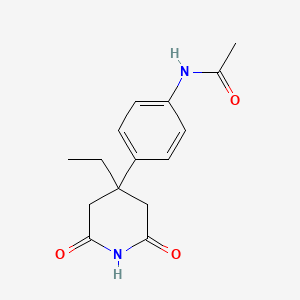
Methyl azido(2-phenylhydrazinylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl azido(2-phenylhydrazinylidene)acetate is a chemical compound that belongs to the class of azides and hydrazones It is characterized by the presence of an azido group (-N₃) and a phenylhydrazinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl azido(2-phenylhydrazinylidene)acetate typically involves the reaction of methyl 2-bromoacetate with phenylhydrazine to form methyl 2-phenylhydrazinylideneacetate. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of the target compound. The reaction conditions generally include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
化学反应分析
Types of Reactions
Methyl azido(2-phenylhydrazinylidene)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalyzed alkyne-azide cycloaddition (CuAAC) using copper(I) salts.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学研究应用
Methyl azido(2-phenylhydrazinylidene)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds, including triazoles and pyrazoles.
Biology: Employed in the study of biological processes involving azides and their derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl azido(2-phenylhydrazinylidene)acetate involves its reactivity as an azide and hydrazone. The azido group can act as a nucleophile in substitution reactions, while the hydrazone moiety can participate in condensation reactions with carbonyl compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Phenylhydrazinylidene derivatives: Compounds with similar hydrazone moieties but different substituents.
Azido compounds: Compounds containing the azido group, such as azidomethyl esters and azido ketones.
Uniqueness
This dual functionality allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
属性
CAS 编号 |
93831-03-9 |
|---|---|
分子式 |
C9H9N5O2 |
分子量 |
219.20 g/mol |
IUPAC 名称 |
methyl 2-azido-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C9H9N5O2/c1-16-9(15)8(13-14-10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3 |
InChI 键 |
ABNOQNKWQCTRGJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=NNC1=CC=CC=C1)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


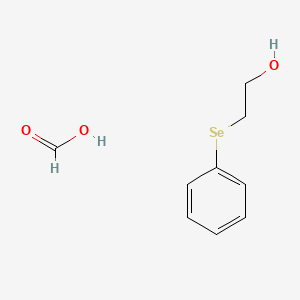
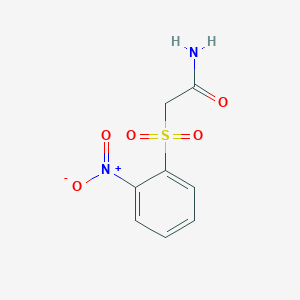

![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)
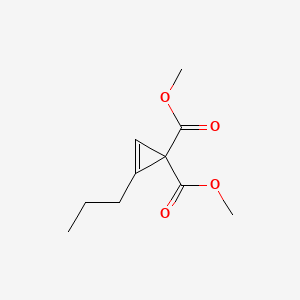
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
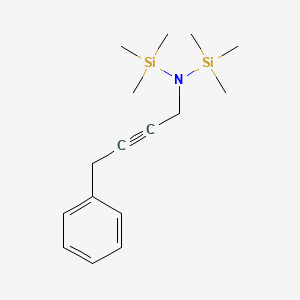
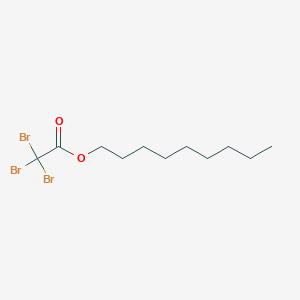
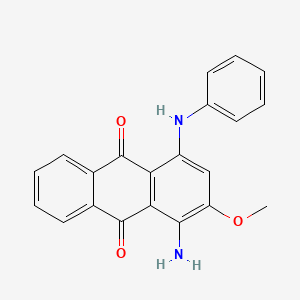
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
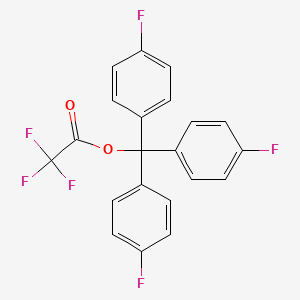
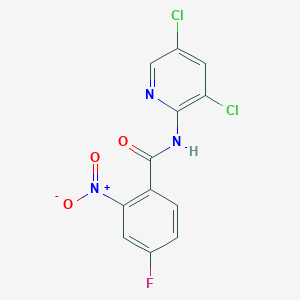
![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
